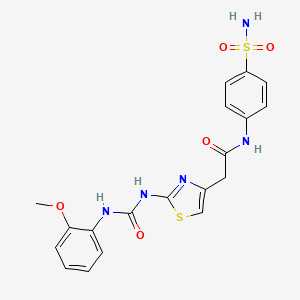

N-(2-(二甲氨基)乙基)-1,3-二甲基-1H-吡唑-4-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The “N-(2-(dimethylamino)ethyl)” part suggests the presence of a dimethylaminoethyl group attached to the molecule via a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, 2-dimethylaminoethyl chloride hydrochloride is a white to off-white solid, soluble in water, and hygroscopic .科学研究应用

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. It’s utilized in the construction of various chemical structures due to its reactivity and ability to introduce the dimethylaminoethyl group into target molecules .

Pharmaceutical Ingredient Synthesis

It acts as a starting reagent for synthesizing pharmaceutical ingredients. For example, it’s used in the production of bephenium hydroxynaphthoate and diltiazem , which are medications for parasitic infections and heart conditions, respectively .

Antihistamine Production

The compound is involved in the synthesis of mepyramine , an antihistamine used to treat allergic reactions by blocking histamine H1 receptors .

Synthesis of Muscle Relaxants

It’s also an intermediate for synthesizing phenyltoloxamine , which is used in combination with other compounds as a muscle relaxant .

Photoinitiator for Polymerization

Derivatives of this compound have been used as one-component free radical photoinitiators. They can initiate polymerization under various LED irradiations, which is crucial in the field of polymer chemistry .

Nanogel Production

The compound has applications in the creation of nanogels. For instance, it’s used in the synthesis of interpenetrating polymer network hydrogels, which have potential uses in drug delivery systems .

作用机制

Target of Action

Similar compounds such as chloropyramine, a first-generation antihistamine, are known to target theHistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to temporary relief of negative symptoms brought on by histamine .

Mode of Action

It’s worth noting that similar compounds, such as chloropyramine, work by binding to the histamine h1 receptor, thereby blocking the action of endogenous histamine . This results in the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .

Biochemical Pathways

Similar compounds like chloropyramine are known to affect theHistamine H1 receptor pathway .

Pharmacokinetics

Similar compounds such as chloropyramine have been studied, and their pharmacokinetic properties include aclearance rate of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h .

Result of Action

Similar compounds like chloropyramine are known to cause temporary relief of the negative symptoms brought on by histamine, such as vasodilation, increases in vascular permeability, and tissue edema .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as ph and temperature .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2S.ClH/c1-8-9(7-13(4)11-8)16(14,15)10-5-6-12(2)3;/h7,10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFFTIPAMLFJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCN(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)

![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)

![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)

![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)

![1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2933519.png)

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)